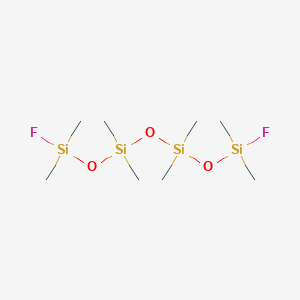
Gold;triethyl-(2,3,4,5,6-pentachlorophenyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold;triethyl-(2,3,4,5,6-pentachlorophenyl)phosphanium is a unique organophosphorus compound that features a gold atom coordinated to a triethylphosphine ligand and a pentachlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gold;triethyl-(2,3,4,5,6-pentachlorophenyl)phosphanium typically involves the reaction of gold chloride with triethylphosphine and pentachlorophenyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction conditions often require low temperatures to ensure the stability of the intermediate complexes .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures to handle the toxic and reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: Gold;triethyl-(2,3,4,5,6-pentachlorophenyl)phosphanium can undergo various chemical reactions, including:
Oxidation: The gold center can be oxidized to form higher oxidation state complexes.
Reduction: The compound can be reduced to form gold nanoparticles or other reduced gold species.
Substitution: The triethylphosphine ligand can be substituted with other phosphines or ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction can produce gold nanoparticles .
Scientific Research Applications
Gold;triethyl-(2,3,4,5,6-pentachlorophenyl)phosphanium has several scientific research applications:
Mechanism of Action
The mechanism by which Gold;triethyl-(2,3,4,5,6-pentachlorophenyl)phosphanium exerts its effects involves the coordination of the gold center to various substrates. This coordination can activate the substrates towards further chemical reactions. In biological systems, the gold center can interact with thiol groups in proteins, leading to the inhibition of enzyme activity and inducing cytotoxic effects .
Comparison with Similar Compounds
Gold;triethylphosphine: Similar in structure but lacks the pentachlorophenyl group.
Gold;triphenylphosphine: Contains triphenylphosphine instead of triethylphosphine.
Gold;triethyl-(2,3,4,5,6-tetrachlorophenyl)phosphanium: Similar but with one less chlorine atom on the phenyl ring.
Uniqueness: Gold;triethyl-(2,3,4,5,6-pentachlorophenyl)phosphanium is unique due to the presence of the highly electron-withdrawing pentachlorophenyl group, which can significantly influence the compound’s reactivity and stability. This makes it particularly useful in catalytic applications where electron-rich or electron-deficient environments are required .
Properties
CAS No. |
62201-21-2 |
|---|---|
Molecular Formula |
C12H15AuCl5P+ |
Molecular Weight |
564.4 g/mol |
IUPAC Name |
gold;triethyl-(2,3,4,5,6-pentachlorophenyl)phosphanium |
InChI |
InChI=1S/C12H15Cl5P.Au/c1-4-18(5-2,6-3)12-10(16)8(14)7(13)9(15)11(12)17;/h4-6H2,1-3H3;/q+1; |
InChI Key |
JKVOMEFXCTVIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[P+](CC)(CC)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl chloro{2-[2-(cyanomethoxy)phenyl]hydrazinylidene}acetate](/img/structure/B14545737.png)
![[(Bicyclo[4.1.0]heptan-2-yl)oxy](tributyl)stannane](/img/structure/B14545739.png)

![1-Bromobicyclo[4.2.1]nonane](/img/structure/B14545746.png)










